molecular formula C21H25ClN2O3S B3499356 5-(azepan-1-ylcarbonyl)-2-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide

5-(azepan-1-ylcarbonyl)-2-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide

Cat. No.: B3499356
M. Wt: 421.0 g/mol
InChI Key: MGYPWRIQHAKNAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(azepan-1-ylcarbonyl)-2-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a chlorinated benzene ring, and a sulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azepan-1-ylcarbonyl)-2-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide typically involves multiple steps, including the formation of the azepane ring, chlorination of the benzene ring, and sulfonamide formation. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and amines. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(azepan-1-ylcarbonyl)-2-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in halogenated or nitrated derivatives.

Scientific Research Applications

5-(azepan-1-ylcarbonyl)-2-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(azepan-1-ylcarbonyl)-2-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as cell growth inhibition or apoptosis. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(azepan-1-ylcarbonyl)-2-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide: shares similarities with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the azepane ring and the specific substitution pattern on the benzene ring contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

5-(azepane-1-carbonyl)-2-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O3S/c1-15-8-7-9-19(16(15)2)23-28(26,27)20-14-17(10-11-18(20)22)21(25)24-12-5-3-4-6-13-24/h7-11,14,23H,3-6,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGYPWRIQHAKNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N3CCCCCC3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(azepan-1-ylcarbonyl)-2-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
5-(azepan-1-ylcarbonyl)-2-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
5-(azepan-1-ylcarbonyl)-2-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
5-(azepan-1-ylcarbonyl)-2-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
5-(azepan-1-ylcarbonyl)-2-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
5-(azepan-1-ylcarbonyl)-2-chloro-N-(2,3-dimethylphenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.